Ecenofloxacin - 162301-05-5

Ecenofloxacin

Catalog Number: EVT-1180687
CAS Number: 162301-05-5
Molecular Formula: C19H21FN4O3
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Ecenofloxacin belongs to the class of antibiotics known as fluoroquinolones, which are characterized by their broad-spectrum antibacterial activity. This compound is derived from enrofloxacin, a well-established veterinary antibiotic, and was developed to enhance solubility and bioavailability compared to its parent compound. Ecenofloxacin's chemical structure allows it to interact effectively with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.

Synthesis Analysis

The synthesis of Ecenofloxacin involves several steps that enhance its solubility and pharmacological properties. The primary method used for its synthesis is the improved modified solvent method:

  1. Reagents: Enrofloxacin is reacted with methanesulfonic acid (mesylate) in a stoichiometric ratio of 1:1.
  2. Process:
    • At 25°C, 1 gram of enrofloxacin is dispersed in 2 mL of water.
    • 6.2 mL of mesylate (0.45 mol/L) is added, and the mixture is stirred at 20-30 revolutions per minute until clarified.
    • The solution is filtered, and the filtrate is evaporated under a water bath at 45°C to yield a kosher salt solid.
    • The kosher salt is then dissolved in water and added slowly to isopropanol, followed by stirring for 1.5 hours, filtering, and drying at 45°C to obtain refined Ecenofloxacin salt .

This synthesis not only improves solubility but also enhances the compound's oral bioavailability.

Molecular Structure Analysis

Ecenofloxacin's molecular structure can be described as follows:

  • Molecular Formula: C_{19}H_{22}F_{2}N_{4}O_{3}
  • Molecular Weight: Approximately 392.39 g/mol
  • Structural Features:
    • Contains a bicyclic core structure typical of fluoroquinolones.
    • Features a fluorine atom at the C-6 position which contributes to its antibacterial activity.
    • The presence of a methanesulfonic acid moiety significantly increases its solubility compared to enrofloxacin.

Nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS) are commonly used techniques to confirm the molecular structure of Ecenofloxacin .

Chemical Reactions Analysis

Ecenofloxacin can participate in various chemical reactions typical for fluoroquinolones:

  • Acid-Base Reactions: Due to the presence of basic nitrogen atoms in its structure, Ecenofloxacin can form salts with acids, enhancing its solubility.
  • Hydrolysis: Under certain conditions, Ecenofloxacin can hydrolyze, which may affect its stability and efficacy.
  • Antimicrobial Activity Testing: Ecenofloxacin undergoes testing against various bacterial strains to evaluate its antibacterial properties, often using methods like disk diffusion or broth microdilution .
Mechanism of Action

Ecenofloxacin exerts its antibacterial effects primarily through inhibition of bacterial DNA synthesis. It targets two key enzymes:

  1. DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription.
  2. Topoisomerase IV: This enzyme separates replicated DNA strands during cell division.

By binding to these enzymes, Ecenofloxacin prevents the relaxation of supercoiled DNA necessary for replication, leading to bacterial cell death. The compound's enhanced solubility allows for improved absorption and distribution within biological systems .

Physical and Chemical Properties Analysis

Ecenofloxacin exhibits several notable physical and chemical properties:

  • Solubility: Significantly more soluble in water than enrofloxacin, with an aqueous solubility measured at approximately 483 mg/mL.
  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Determined through differential scanning calorimetry (DSC), providing insights into thermal stability.

These properties are crucial for determining the formulation strategies for pharmaceutical applications .

Applications

Ecenofloxacin has several scientific applications:

  • Antibacterial Research: Used as a model compound in studies investigating fluoroquinolone antibiotics' mechanisms and resistance patterns in bacteria.
  • Pharmaceutical Development: Its enhanced solubility makes it a candidate for formulations aimed at improving bioavailability compared to existing fluoroquinolones.
  • Toxicology Studies: Investigated for acute toxicity profiles in animal models, contributing data necessary for safety assessments before clinical trials .

Ecenofloxacin serves as an important compound in both academic research and pharmaceutical development due to its unique properties and potential applications in treating bacterial infections.

Introduction to Enrofloxacin

Historical Development and Veterinary Applications

Enrofloxacin, a synthetic fluoroquinolone antibiotic, was first synthesized in 1983 by Bayer AG from nalidixic acid. The first commercial veterinary product (Baytril®) was marketed in 1991 as an oral formulation for poultry, revolutionizing treatment of bacterial infections in animals due to its broad-spectrum activity [1] [8]. Unlike human-use fluoroquinolones, enrofloxacin was developed exclusively for veterinary medicine, filling a critical need for potent antibacterials in livestock and companion animals [1]. Its approval history includes:

  • 1996: U.S. FDA approval for poultry (later withdrawn in 2005) [7] [8]
  • 1990s–2000s: Expanded approvals for cattle, swine, dogs, and cats in injectable and tablet forms [1] [4]

Enrofloxacin’s primary veterinary applications target Gram-negative and Gram-positive bacterial pathogens. Key indications include:

  • Respiratory infections (e.g., Pasteurella multocida in cattle)
  • Urinary tract infections (e.g., Escherichia coli in dogs)
  • Dermatological infections (Staphylococcus pseudintermedius)
  • Avian colibacillosis (prior to poultry ban) [8] [10]Its bactericidal action stems from concentration-dependent killing, achieving microbial death within 20–30 minutes of exposure. The drug is partially metabolized to ciprofloxacin, enhancing its activity [8].

Chemical Classification and Structural Analogues within Fluoroquinolones

Enrofloxacin (C₁₉H₂₂FN₃O₃; molecular weight 359.4 g/mol) is classified as a second-generation fluoroquinolone. Its core structure consists of a bicyclic quinoline system with strategic substituents:

  • N-1 position: Cyclopropyl group (enhances Gram-negative activity)
  • C-6 position: Fluorine atom (critical for DNA gyrase binding)
  • C-7 position: 4-Ethylpiperazine (improves tissue penetration and spectrum)
  • C-3 position: Carboxyl group (essential for enzyme interaction) [1] [6]

Table 1: Structural Comparison of Key Fluoroquinolone Generations

GenerationPrototype AgentsC-6 SubstituentC-7 SubstituentSpectrum Enhancements
FirstNalidixic acidHUnsubstitutedNarrow Gram-negative
SecondEnrofloxacin, CiprofloxacinFPiperazine/ethylpiperazineExpanded Gram-negative, some Gram-positive
ThirdLevofloxacinFMethylated piperazineImproved Gram-positive, atypical pathogens
FourthMoxifloxacinFAzabicyclo groupAnaerobes, broadest spectrum [2] [6]

Enrofloxacin’s structural analogues include:

  • Ciprofloxacin: Active metabolite of enrofloxacin; differs by a hydrogen atom at the piperazinyl nitrogen instead of ethyl group.
  • Norfloxacin: Lacks the cyclopropyl group, reducing tissue penetration.
  • Third-generation hybrids: Oxadiazole and triazole rings at C-3 position to enhance antibiofilm activity (e.g., enrofloxacin-oxadiazole derivatives) [6].

Synthetic modifications focus on the C-3 carboxyl group and C-7 piperazine. Recent research has created heterocyclic hybrids via:

  • Acyl hydrazide formation: Reacting enrofloxacin with semicarbazides followed by POCl₃-mediated cyclization to form oxadiazoles [6].
  • Triazole synthesis: Oxadiazole intermediates reacted with amino compounds to yield 1,2,4-triazole derivatives [6].

Global Regulatory Status and Approval Frameworks

Enrofloxacin’s regulatory landscape reflects evolving policies on veterinary antimicrobial use:

European Union (EU)

  • Approved indications: Injectable and oral formulations for cattle, pigs, dogs, and cats under Regulation (EU) 2019/6 [3].
  • Restrictions: Banned for prophylactic use; metaphylaxis permitted only with veterinary justification. Fluoroquinolones classified as "Category B: Restricted" under EMA’s AMEG categorization, requiring reduced use [9].
  • Monitoring: Mandatory reporting of antimicrobial sales through ESVAC (European Surveillance of Veterinary Antimicrobial Consumption), showing declining fluoroquinolone use since 2011 [3] [9].

United States

  • Poultry ban: FDA withdrew approval for poultry enrofloxacin in 2005 due to fluoroquinolone-resistant Campylobacter emergence (a human pathogen). This action followed a multi-year legal process concluding that agricultural use posed human health hazards [7] [8].
  • Current approvals: Limited to cattle (respiratory infections), dogs (urinary/soft tissue infections), and cats (under strict dosing protocols to avoid retinotoxicity) [8] [10].

International Variations

  • Australia: Schedule 4 (prescription-only), with warnings about juvenile animal arthropathies [8].
  • Japan: Approved for livestock but requires antimicrobial susceptibility testing before use [9].

Table 2: Regulatory Approaches to Fluoroquinolones in Veterinary Medicine

RegionEnrofloxacin Status in Food AnimalsKey Regulatory MeasuresImpact on Resistance
European UnionRestricted (banned in poultry)National reduction targets, benchmarking of farm-level useCorrelation between use decline and resistance reduction
United StatesBanned in poultry; approved in cattleVeterinary Feed Directive (VFD) controlsPersistent Campylobacter resistance post-ban
CanadaApproved with veterinary prescriptionCompulsory surveillance of antimicrobial useEmerging Salmonella resistance concerns [3] [7] [9]

Global harmonization remains limited, with disparities in:

  • Withdrawal periods: Ranging from 7 days (cattle muscle) to 28 days (swine kidney) [4].
  • Residue testing: Varying MRLs (Maximum Residue Limits) for enrofloxacin/ciprofloxacin in tissues (e.g., EU: 100 µg/kg in muscle; U.S.: 50 µg/kg) [4] [10].Future directions include WHO’s "One Health" frameworks integrating human and veterinary antibiotic policies to mitigate resistance [9].

Properties

CAS Number

162301-05-5

Product Name

Ecenofloxacin

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N

SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.